molecular formula C12H10N2S2 B15066594 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione CAS No. 64273-74-1

3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione

Cat. No.: B15066594
CAS No.: 64273-74-1
M. Wt: 246.4 g/mol
InChI Key: KFLIVTDGGWQMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione is a heterocyclic compound that features a unique structure combining a cyclobutane ring fused with a quinoxaline ring and two thioketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,8-dimethylquinoxaline-1,2-dione with sulfur sources under controlled temperatures and solvents. The reaction conditions often require the use of catalysts to facilitate the formation of the dithione groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of materials with specific properties, such as semiconductors or sensors.

Mechanism of Action

The mechanism by which 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,8-Dimethylquinoxaline-1,2-dione: Lacks the dithione groups but shares the quinoxaline core.

    Cyclobuta[b]quinoxaline-1,2-dione: Similar structure but without the methyl groups.

    Indolo[2,3-b]quinoxalines: Different heterocyclic system but similar applications in materials science and medicinal chemistry.

Uniqueness

3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione is unique due to its combination of a cyclobutane ring, quinoxaline ring, and dithione groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Properties

CAS No.

64273-74-1

Molecular Formula

C12H10N2S2

Molecular Weight

246.4 g/mol

IUPAC Name

3,8-dimethylcyclobuta[b]quinoxaline-1,2-dithione

InChI

InChI=1S/C12H10N2S2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3

InChI Key

KFLIVTDGGWQMDK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C3=C1C(=S)C3=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.